molecular formula C9H11ClN2O2 B2965364 Tert-butyl 2-chloropyrimidine-4-carboxylate CAS No. 220041-42-9

Tert-butyl 2-chloropyrimidine-4-carboxylate

Cat. No. B2965364
M. Wt: 214.65
InChI Key: DTBOSTXRCSWYRK-UHFFFAOYSA-N
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Patent
US06107297

Procedure details

To a suspension of Raney® nickel (50% slurry in water, 10 g) in ethanol (20 ml) was added a solution of the product from step (ii) (3.83 g) in ethanol (20 ml). The mixture was stirred for 2 hours and treated with a further 5 g Raney® nickel. The mixture was stirred overnight and treated with a further 20 g Raney® nickel. After 1 hour the reaction mixture was filtered through Kieselguhr and the filtrate evaporated. The residue was purified by chromatography eluting with 5-10% ethyl acetate in isohexane. Yield 1.3 g.
Name
product
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH:5]=[C:4](SCCC)[N:3]=1>C(O)C.[Ni]>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
product
Quantity
3.83 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OC(C)(C)C)SCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
20 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After 1 hour the reaction mixture was filtered through Kieselguhr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with 5-10% ethyl acetate in isohexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NC=CC(=N1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.